3-Biphenylacetic acid, 4'-chloro-5-pentoxy- 3-Biphenylacetic acid, 4'-chloro-5-pentoxy-
Brand Name: Vulcanchem
CAS No.: 61888-64-0
VCID: VC18703009
InChI: InChI=1S/C19H21ClO3/c1-2-3-4-9-23-18-11-14(12-19(21)22)10-16(13-18)15-5-7-17(20)8-6-15/h5-8,10-11,13H,2-4,9,12H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C19H21ClO3
Molecular Weight: 332.8 g/mol

3-Biphenylacetic acid, 4'-chloro-5-pentoxy-

CAS No.: 61888-64-0

Cat. No.: VC18703009

Molecular Formula: C19H21ClO3

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

3-Biphenylacetic acid, 4'-chloro-5-pentoxy- - 61888-64-0

Specification

CAS No. 61888-64-0
Molecular Formula C19H21ClO3
Molecular Weight 332.8 g/mol
IUPAC Name 2-[3-(4-chlorophenyl)-5-pentoxyphenyl]acetic acid
Standard InChI InChI=1S/C19H21ClO3/c1-2-3-4-9-23-18-11-14(12-19(21)22)10-16(13-18)15-5-7-17(20)8-6-15/h5-8,10-11,13H,2-4,9,12H2,1H3,(H,21,22)
Standard InChI Key ZBVRSHIQQHJODM-UHFFFAOYSA-N
Canonical SMILES CCCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O

Introduction

3-Biphenylacetic acid, 4'-chloro-5-pentoxy- is a complex organic compound belonging to the biphenylacetic acid family. Its molecular formula is C19H21ClO3, and it has a molecular weight of approximately 332.8 g/mol . This compound features a biphenyl structure with a chlorine atom at the para position of one phenyl ring and a pentoxy group at the meta position relative to the acetic acid functional group. These substituents significantly influence its chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 3-Biphenylacetic acid, 4'-chloro-5-pentoxy- typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for monitoring the reaction progress and purifying the final product.

Potential Biological Activities

Compounds with similar structures to 3-Biphenylacetic acid, 4'-chloro-5-pentoxy- often exhibit significant biological activities, including anti-inflammatory, analgesic, and antipyretic effects. These activities suggest potential therapeutic applications in treating inflammatory diseases or pain management.

Chemical Reactions and Applications

3-Biphenylacetic acid, 4'-chloro-5-pentoxy- can participate in several chemical reactions typical of carboxylic acids and aromatic compounds. These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in various conditions. The compound's potential applications include interaction studies with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Biphenylacetic acid, 4'-chloro-5-pentoxy-. For example:

Compound NameMolecular FormulaUnique Features
3-Biphenylacetic acidLacks halogen substitution
4-Chloro-3-biphenylacetic acidSimilar halogen placement but different substituents
4'-Chloro-5-isobutoxy biphenylacetic acidDifferent alkoxy group (isobutoxy)

The uniqueness of 3-Biphenylacetic acid, 4'-chloro-5-pentoxy- lies in its specific combination of substituents, which may enhance its biological activity compared to other similar compounds .

Analytical Techniques

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of synthesized compounds. Additionally, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed for assessing thermal stability and phase transitions.

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